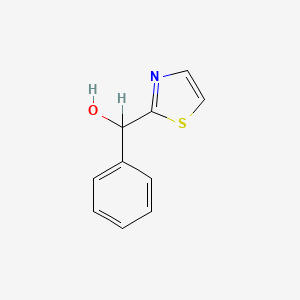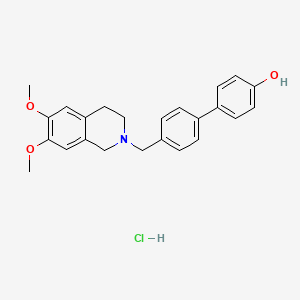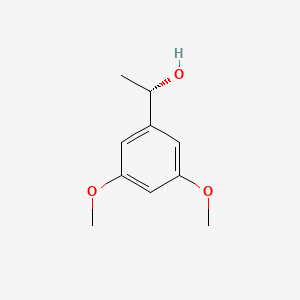
(S)-alpha-Methyl-3,5-dimethoxybenzenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s chemical formula, its molecular weight, and its structural formula. It might also include information about the compound’s appearance and odor.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, redox potential, and reactivity towards other compounds).科学的研究の応用
Advanced Energy Materials
Annulated dialkoxybenzenes, which include derivatives of 1,4-dimethoxybenzene, show promise as catholyte materials in non-aqueous redox flow batteries. These compounds, due to high open-circuit potentials and excellent electrochemical reversibility, enhance the chemical stability of batteries in their oxidized form. Modifications to the arene ring structure, such as bicyclic substitutions, have been found to improve solubility and chemical stability under charged conditions, demonstrating the importance of structural modifications in achieving better battery performance (Jingjing Zhang et al., 2017).
Organic Geochemistry
In the field of analytical pyrolysis of lignin, phenolic 2-arylcoumarans with a β-5 linkage, including dehydrodiconiferyl alcohol, have been investigated. The study highlights how these compounds, upon pyrolysis, yield products like 4-methylguaiacol and 1,2-dimethoxy-4-methylbenzene. These findings are significant for understanding the pyrolytic behavior of lignin and its potential applications in biofuel production and organic geochemistry (K. Kuroda & A. Nakagawa-izumi, 2006).
Biochemical Pharmacology
Research has also been conducted on the accumulation of alpha-oxoaldehydes, such as methylglyoxal, during oxidative stress and their role in cytotoxicity. These compounds, formed through lipid peroxidation, glycation, and degradation of glycolytic intermediates, are implicated in various diseases. Studies focusing on their detoxification and the implications of their accumulation offer insights into potential therapeutic strategies for conditions associated with oxidative stress and alpha-oxoaldehyde accumulation (E. A. Abordo, H. Minhas, & Paul J Thornalley, 1999).
Journal of Power Sources
Another study explored the stability of redox shuttle compounds, specifically 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), for overcharge protection in lithium-ion batteries. This research highlighted the significance of molecular structure on the electrochemical stability of such compounds, providing valuable information for the development of safer and more efficient battery systems (Zhengcheng Zhang et al., 2010).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and any other hazards associated with its use or handling.
将来の方向性
This would involve a discussion of current research involving the compound and potential future applications or areas of study.
特性
IUPAC Name |
(1S)-1-(3,5-dimethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLFTYDFZODAW-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-Methyl-3,5-dimethoxybenzenemethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879705.png)

![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)
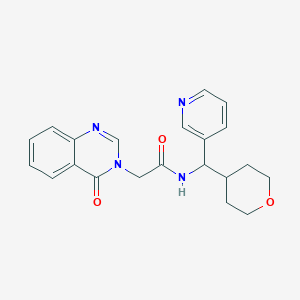

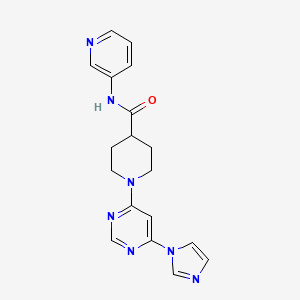
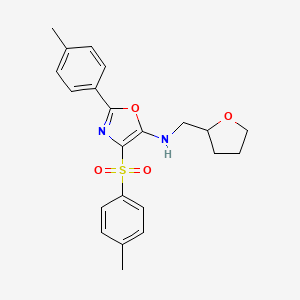
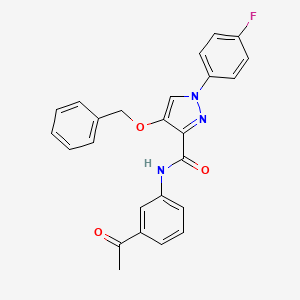
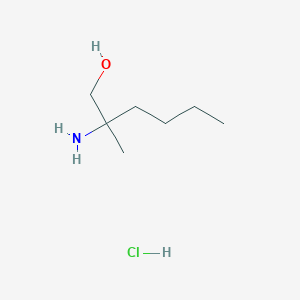
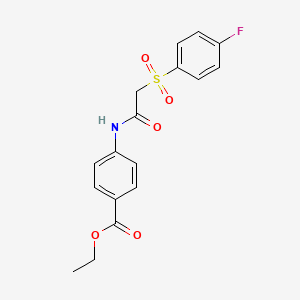
![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)
